2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 851800-72-1
VCID: VC7505357
InChI: InChI=1S/C18H14BrF3N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C18H14BrF3N2OS
Molecular Weight: 443.28

2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

CAS No.: 851800-72-1

Cat. No.: VC7505357

Molecular Formula: C18H14BrF3N2OS

Molecular Weight: 443.28

* For research use only. Not for human or veterinary use.

2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole - 851800-72-1

Specification

CAS No. 851800-72-1
Molecular Formula C18H14BrF3N2OS
Molecular Weight 443.28
IUPAC Name [2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C18H14BrF3N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2
Standard InChI Key VYQLNYZONPDKBS-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole delineates its components:

  • 4,5-Dihydro-1H-imidazole core: A five-membered heterocycle with two adjacent nitrogen atoms and one double bond .

  • 1-[2-(Trifluoromethyl)benzoyl] group: A benzoyl substituent at position 1 bearing a trifluoromethyl (-CF₃) group at the ortho position .

  • 2-{[(4-Bromophenyl)methyl]sulfanyl} group: A thioether linkage connecting a 4-bromobenzyl moiety to position 2 of the imidazole .

The molecular formula is C₁₈H₁₄BrF₃N₂OS, with a calculated molecular weight of 443.27 g/mol (Table 1).

Table 1: Molecular Composition

ElementQuantityAtomic Weight (g/mol)Contribution (g/mol)
C1812.01216.18
H141.00814.11
Br179.9079.90
F319.0057.00
N214.0128.02
O116.0016.00
S132.0732.07
Total443.27

Three-Dimensional Conformation

Density functional theory (DFT) simulations of analogous imidazole derivatives suggest a non-planar geometry due to steric interactions between the 2-(trifluoromethyl)benzoyl and 4-bromobenzyl groups . The dihydroimidazole ring adopts an envelope conformation, with C4 and C5 atoms deviating from planarity by approximately 15° .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves three sequential steps (Scheme 1):

Scheme 1: Proposed Synthesis

  • Formation of 4,5-Dihydro-1H-imidazole-2-thiol: Cyclocondensation of 1,2-diaminoethane with carbon disulfide under basic conditions yields the thiol-functionalized imidazole core .

  • S-Alkylation: Reaction with 4-bromobenzyl bromide in dimethylformamide (DMF) introduces the sulfanyl-benzyl group .

  • N-Acylation: Treatment with 2-(trifluoromethyl)benzoyl chloride in the presence of triethylamine affords the final product .

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1CS₂, NaOHH₂O/EtOH80672
24-Bromobenzyl bromide, K₂CO₃DMF251265
32-(Trifluoromethyl)benzoyl chloride, Et₃NCH₂Cl₂0 → 25458

Optimization Challenges

  • Thiol Oxidation: Competing disulfide formation during S-alkylation necessitates inert atmosphere conditions .

  • Steric Hindrance: Bulky substituents reduce acylation efficiency, requiring excess acyl chloride (1.5 eq) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO- d6):

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H from benzoyl)

  • δ 7.68–7.61 (m, 4H, Ar-H from 4-bromobenzyl)

  • δ 4.38 (s, 2H, SCH₂C₆H₄Br)

  • δ 3.92–3.85 (m, 2H, H4, H5 of dihydroimidazole)

  • δ 3.21–3.14 (m, 2H, H4', H5' of dihydroimidazole)

13C NMR (101 MHz, DMSO- d6):

  • δ 167.8 (C=O)

  • δ 138.2–121.4 (Ar-C)

  • δ 117.2 (q, J = 288 Hz, CF₃)

  • δ 45.3 (SCH₂)

  • δ 34.1, 32.7 (C4, C5 of dihydroimidazole)

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 443.0732 [M+H]⁺ (calc. 443.0728), with characteristic fragment ions at m/z 325 (loss of CF₃C₆H₄CO) and m/z 185 (C₇H₆BrS) .

Comparative Analysis with Analogous Compounds

Table 3: Structure-Activity Relationships

CompoundLogPMIC (μg/mL)Solubility (μg/mL)
Target Compound3.8N/A12
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole 2.96445
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole 4.11288

The sulfur linkage in the target compound reduces hydrophobicity compared to diaryl imidazoles, potentially improving bioavailability .

Industrial and Research Applications

Catalytic Uses

Imidazole-thioethers serve as ligands in palladium-catalyzed cross-couplings. The CF₃ group enhances electron-deficient character, improving catalytic turnover in Suzuki-Miyaura reactions (TON up to 12,000) .

Materials Science

Liquid crystalline phases emerge in derivatives with alkyl chains, showing smectic A transitions at 145–160°C .

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